2-(4-Fluoro-2-methylphenyl)thiazole-4-boronic acid pinacol ester
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Overview
Description
2-(4-Fluoro-2-methylphenyl)thiazole-4-boronic acid pinacol ester is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid ester group, which is known for its versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-2-methylphenyl)thiazole-4-boronic acid pinacol ester typically involves the formation of the boronic ester through the reaction of the corresponding boronic acid with pinacol. The reaction is usually carried out under mild conditions to avoid decomposition of the sensitive boronic ester group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of protective groups and phase-switching protocols to facilitate the formation and isolation of the boronic ester .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-2-methylphenyl)thiazole-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other derivatives.
Reduction: Reduction reactions can convert the boronic ester to the corresponding borane.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts for cross-coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Typical conditions involve mild temperatures and inert atmospheres to prevent degradation .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while oxidation reactions produce boronic acids .
Scientific Research Applications
2-(4-Fluoro-2-methylphenyl)thiazole-4-boronic acid pinacol ester has a wide range of applications in scientific research:
Biology: Investigated for its potential use in the development of biologically active molecules and drug candidates.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-2-methylphenyl)thiazole-4-boronic acid pinacol ester primarily involves its role as a reagent in cross-coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds through a palladium-catalyzed transmetalation process, followed by reductive elimination to yield the desired product . This mechanism is widely used in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Another boronic ester used in similar cross-coupling reactions.
2-(4-Methylphenyl)thiazole-4-boronic acid pinacol ester: A structurally similar compound with a methyl group instead of a fluoro group.
4-Fluorophenylboronic acid pinacol ester: A simpler boronic ester with a similar fluoro substituent.
Uniqueness
2-(4-Fluoro-2-methylphenyl)thiazole-4-boronic acid pinacol ester is unique due to the combination of its fluoro and methyl substituents, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for the synthesis of specific target molecules that require these functional groups .
Properties
IUPAC Name |
2-(4-fluoro-2-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BFNO2S/c1-10-8-11(18)6-7-12(10)14-19-13(9-22-14)17-20-15(2,3)16(4,5)21-17/h6-9H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGQVTIFQFNUCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3=C(C=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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